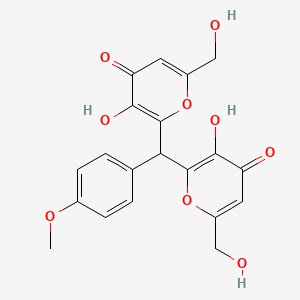

6,6'-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O9/c1-27-11-4-2-10(3-5-11)16(19-17(25)14(23)6-12(8-21)28-19)20-18(26)15(24)7-13(9-22)29-20/h2-7,16,21-22,25-26H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRCQNUXBXXOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) typically involves multiple steps. One common method is the intramolecular Claisen condensation, which is used to form the core structure of the compound. The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

Substitution: This reaction can replace one functional group with another, often using reagents like sodium azides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound is compared to three key analogues:

Key Differences and Implications

- Bridge Substituents : The 4-methoxyphenyl group in the title compound introduces aromaticity and methoxy functionality, which may enhance π-π stacking interactions in biological systems or improve solubility compared to the simpler methylene bridge in 6,6′-methylenebis(kojic acid) .

- Chelation Capacity: The diethylaminoethyl-azanediyl bridge in the derivative reported by Toso et al. significantly enhances metal-binding capacity, particularly for Fe(III) and Al(III), due to the nitrogen-rich coordination environment. In contrast, the title compound’s methoxyphenyl bridge may prioritize hydrophobic interactions over metal chelation.

- Biological Activity: While kojic acid and its methylene-bridged derivative are established tyrosinase inhibitors , the title compound’s bioactivity remains underexplored.

Research Findings and Gaps

Crystallographic Data

- The crystal structure of the title compound has been resolved, revealing intermolecular hydrogen bonds between hydroxyl groups and the methoxyphenyl ring, which may stabilize its conformation .

- In contrast, the diethylaminoethyl-azanediyl biskojic acid derivative (L9) forms stable complexes with transition metals, as confirmed by X-ray crystallography .

Functional Comparisons

- Tyrosinase Inhibition : Kojic acid derivatives generally outperform kojic acid due to increased molecular bulk and additional binding motifs. However, the title compound’s inhibition potency remains unquantified .

- Metal Chelation: The title compound’s hydroxyl and methoxy groups may weakly coordinate metals, but it lacks the nitrogen donors present in L9, which achieve log K values >15 for Fe(III) complexes .

Biologische Aktivität

6,6'-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), often referred to as a flavonoid derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name: 6,6'-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

- Molecular Formula: C19H18O6

- Molecular Weight: 342.34 g/mol

Antioxidant Activity

Research indicates that flavonoid compounds exhibit significant antioxidant properties. The antioxidant capacity of 6,6'-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) has been evaluated using various assays:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| FRAP Assay | 15 |

These results suggest that the compound effectively scavenges free radicals, thereby potentially reducing oxidative stress in biological systems.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

These findings indicate that the compound may serve as a potential therapeutic agent in inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 20 |

These results highlight the compound's potential as an antimicrobial agent.

Case Studies and Research Findings

-

Neuroprotective Effects:

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and apoptosis markers, suggesting its potential role in neuroprotection against oxidative damage. -

Anticancer Activity:

Preliminary studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell cycle arrest and apoptosis induction. -

Mechanistic Insights:

Molecular docking studies suggest that the compound interacts with key proteins involved in inflammation and cancer pathways, such as NF-kB and Bcl-2, further supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6,6'-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) with high purity?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including Claisen-Schmidt condensation under reflux conditions with catalysts like Knoevenagel bases (e.g., piperidine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) improves yield and purity. Characterization using HPLC (C18 column, UV detection at 280 nm) ensures ≥95% purity. Validate intermediates via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds. Solubility profiling in polar (water, DMSO) and non-polar solvents (hexane) at 25°C using UV-Vis spectrophotometry quantifies solubility. LogP values can be estimated via shake-flask methods or computational tools (e.g., ACD/Labs). Report uncertainties due to hygroscopicity or polymorphism .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE compliant with NIOSH/CEN standards: OV/AG/P99 respirators for aerosol protection, nitrile gloves, and chemical-resistant lab coats. Store in amber glass vials under inert gas (argon) at 4°C to prevent oxidation. Spill containment requires vermiculite or sand, followed by neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can contradictory reports on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer : Conduct dose-response assays (e.g., DPPH/ABTS for antioxidant activity) across physiologically relevant concentrations (1–100 µM). Control for redox interference from solvents (e.g., DMSO ≤0.1%). Pair with cellular ROS assays (H2DCFDA staining in HepG2 cells) to differentiate extracellular vs. intracellular effects. Replicate under standardized O2 levels (5% CO2, normoxia) to minimize variability .

Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?

- Methodological Answer : Use OECD 308/309 guidelines: simulate aqueous (pH 7.4 buffer) and soil systems (loam, 25°C) spiked with 10 ppm compound. Monitor degradation via LC-MS/MS (QTOF, ESI− mode) over 30 days. Identify metabolites using molecular networking (GNPS platform). Assess microbial degradation potential with soil slurry inocula and 16S rRNA sequencing .

Q. What advanced techniques elucidate its interaction with biomolecular targets (e.g., enzymes, DNA)?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) using immobilized human topoisomerase II or DNA duplexes. Complement with molecular docking (AutoDock Vina, PDB: 1ZXM) to predict binding pockets. Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .

Q. How does the compound’s stability vary under photolytic vs. thermal stress, and what degradation products form?

- Methodological Answer : Expose to UV light (254 nm, 24 h) and heat (60°C, 72 h) in quartz cells. Analyze stability via UPLC-PDA and identify photoproducts/thermal degradants using MS/MS fragmentation (CID at 35 eV). Compare with in silico predictions (ACD/Percepta). Quantify reactive oxygen species (ROS) generation during photolysis .

Methodological Gaps and Innovations

Q. What strategies mitigate the absence of toxicological data for long-term exposure studies?

- Methodological Answer : Use tiered testing: (1) In vitro hepatotoxicity (3D spheroid models, Albumin/urea secretion), (2) zebrafish embryo assays (FET, OECD 236) for acute toxicity (LC50), and (3) 28-day rodent studies (OECD 407) with histopathology (liver/kidney). Apply read-across models (OECD QSAR Toolbox) for structural analogs (e.g., flavonoid derivatives) .

Q. How can isomerism (e.g., keto-enol tautomerism) impact pharmacological activity, and how is this characterized?

- Methodological Answer : Resolve tautomers via variable-temperature NMR (VT-NMR, −40°C to 80°C) in DMSO-d6. Compare DFT calculations (Gaussian 16, B3LYP/6-31G*) for energy barriers. Assess bioactivity differences using enantioselective assays (e.g., chiral HPLC-separated fractions in COX-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.